molecular formula C18H20O2 B14918351 1,1'-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene)

1,1'-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene)

Cat. No.: B14918351
M. Wt: 268.3 g/mol
InChI Key: CRYVRIAEQYKJHB-UHFFFAOYSA-N
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Description

1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C17H18O2 It is characterized by a cyclopropane ring substituted with two 4-methoxybenzene groups

Preparation Methods

The synthesis of 1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) typically involves the following steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Substitution Reaction: The cyclopropane ring is then substituted with 4-methoxybenzene groups. This can be done using a Friedel-Crafts alkylation reaction, where the cyclopropane ring reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Chemical Reactions Analysis

1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound’s cyclopropane ring and methoxybenzene groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence biochemical processes through binding interactions.

Comparison with Similar Compounds

1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) can be compared to other similar compounds such as:

    1,1’-(1,2-Cyclopropanediyl)bis(4-methoxybenzene): This compound has a similar structure but lacks the methyl group on the cyclopropane ring.

    1,1’-(1,2-Cyclopropanediyl)bis(4-methylbenzene): This compound has methyl groups instead of methoxy groups on the benzene rings.

    1,1’-(1,2-Cyclopropanediyl)bis(4-hydroxybenzene): This compound has hydroxy groups instead of methoxy groups on the benzene rings.

The uniqueness of 1,1’-(1-Methyl-1,2-cyclopropanediyl)bis(4-methoxybenzene) lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)-1-methylcyclopropyl]benzene

InChI

InChI=1S/C18H20O2/c1-18(14-6-10-16(20-3)11-7-14)12-17(18)13-4-8-15(19-2)9-5-13/h4-11,17H,12H2,1-3H3

InChI Key

CRYVRIAEQYKJHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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